molecular formula C18H25Cl2N3O B4513070 1-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine

1-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine

Cat. No. B4513070
M. Wt: 370.3 g/mol
InChI Key: HLFGLIOIPBLZBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions, including the reaction of piperazine with diazonium salts and other starting materials. For instance, a series of 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines was synthesized through the reaction of 2-methylpiperazine with two equivalents of appropriate diazonium salt, showcasing the compound's synthesis versatility (Little, Renee Vanessa, Tingley, R., & Vaughan, K., 2010). Other research highlights the preparation of dibutadienyl piperazine and its derivatives from monosubstituted halodienes, indicating a range of synthetic pathways (Ibiş, C., Yilmaz, N., & Ataseven, H., 2004).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides detailed insights into the conformation and arrangement of molecules. The crystal structures of related compounds like methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate have been determined, highlighting unique conformations such as unusual pseudo-boat conformations in piperazine rings (Little, Renee Vanessa, Jenkins, H., & Vaughan, K., 2008).

Chemical Reactions and Properties

Chemical reactions and properties of piperazine derivatives are complex and varied. Studies on triazene derivatives of (1,x)-diazacycloalkanes and dibutadienyl piperazines reveal a multitude of chemical behaviors, including the formation of different derivatives through reactions with homopiperazine, 2-methylpiperazine, and other compounds, showcasing the chemical versatility and reactivity of these molecules (Little, Renee Vanessa, Tingley, R., & Vaughan, K., 2010); (Ibiş, C., Yilmaz, N., & Ataseven, H., 2004).

Physical Properties Analysis

Physical properties such as crystal structure and conformation play a significant role in understanding the compound's characteristics. For example, the crystal structure analysis of related compounds shows a variety of conformations, including chair and boat conformations, which affect the compound's physical properties and reactivity (Little, Renee Vanessa, Jenkins, H., & Vaughan, K., 2008).

Chemical Properties Analysis

Chemical properties are closely related to the compound's structure and synthesis routes. The studies highlight the importance of NMR spectroscopy and other analytical techniques in characterizing the chemical properties of piperazine derivatives, providing insights into their chemical shifts, proton, and carbon signals, which are crucial for understanding the compound's chemical behavior (Little, Renee Vanessa, Tingley, R., & Vaughan, K., 2010).

properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O/c1-21-8-10-23(11-9-21)18(24)15-4-6-22(7-5-15)13-14-2-3-16(19)17(20)12-14/h2-3,12,15H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFGLIOIPBLZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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